molecular formula C27H20O11 B11815020 2',7'-Bis(2-carboxyethyl)-3',6'-dihydroxy-3-oxo-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid

2',7'-Bis(2-carboxyethyl)-3',6'-dihydroxy-3-oxo-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid

Cat. No.: B11815020
M. Wt: 520.4 g/mol
InChI Key: DPEZGLOXYHZHIE-UHFFFAOYSA-N
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Description

2’,7’-Bis(2-carboxyethyl)-3’,6’-dihydroxy-3-oxo-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid is a fluorescent dye commonly used as a pH indicator in various scientific applications. This compound is known for its ability to measure intracellular pH levels due to its pH-sensitive fluorescence properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,7’-Bis(2-carboxyethyl)-3’,6’-dihydroxy-3-oxo-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid typically involves the reaction of fluorescein derivatives with carboxyethyl groups. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2’,7’-Bis(2-carboxyethyl)-3’,6’-dihydroxy-3-oxo-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated derivatives, while substitution reactions can introduce new functional groups such as amines or halides .

Scientific Research Applications

2’,7’-Bis(2-carboxyethyl)-3’,6’-dihydroxy-3-oxo-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid is widely used in scientific research due to its fluorescent properties. Some key applications include:

Mechanism of Action

The compound exerts its effects through its pH-sensitive fluorescence. When exposed to different pH levels, the fluorescence intensity and emission wavelength of the compound change, allowing for accurate pH measurements. The molecular targets include intracellular environments where pH changes occur, and the pathways involved are related to the protonation and deprotonation of the compound’s functional groups .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2’,7’-Bis(2-carboxyethyl)-3’,6’-dihydroxy-3-oxo-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid is unique due to its dual-emission fluorescence, which allows for more precise pH measurements compared to other dyes. Its ability to measure pH changes within a narrow range around physiological pH makes it particularly valuable in biological and medical research .

Properties

Molecular Formula

C27H20O11

Molecular Weight

520.4 g/mol

IUPAC Name

2',7'-bis(2-carboxyethyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid

InChI

InChI=1S/C27H20O11/c28-19-10-21-17(8-12(19)2-5-23(30)31)27(16-4-1-14(25(34)35)7-15(16)26(36)38-27)18-9-13(3-6-24(32)33)20(29)11-22(18)37-21/h1,4,7-11,28-29H,2-3,5-6H2,(H,30,31)(H,32,33)(H,34,35)

InChI Key

DPEZGLOXYHZHIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C(=C4)CCC(=O)O)O)OC5=C3C=C(C(=C5)O)CCC(=O)O

Origin of Product

United States

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